molecular formula C12H11NOS B8487810 Thioacetic acid squinolin-3-ylmethyl ester

Thioacetic acid squinolin-3-ylmethyl ester

Cat. No.: B8487810
M. Wt: 217.29 g/mol
InChI Key: PXNHGFXOYAWKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioacetic acid squinolin-3-ylmethyl ester is a chemical compound with the molecular formula C12H11NOS and a molecular weight of 217.291 g/mol . This compound is known for its unique structure, which includes a quinoline ring attached to a thioacetic acid ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common method involves the reaction of quinoline-3-methanol with thioacetic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This reaction typically occurs under mild conditions and yields the desired ester product .

Industrial Production Methods

While specific industrial production methods for thioacetic acid squinolin-3-ylmethyl ester are not well-documented, the general principles of thioester synthesis can be applied. Industrial production would likely involve large-scale thiolation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Thioacetic acid squinolin-3-ylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thioacetic acid squinolin-3-ylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of thioacetic acid squinolin-3-ylmethyl ester involves its interaction with molecular targets through its thioester group. The compound can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thioacetic acid esters: Compounds with similar thioester groups but different aromatic rings.

    Quinoline derivatives: Compounds with the quinoline ring but different functional groups attached.

Uniqueness

Thioacetic acid squinolin-3-ylmethyl ester is unique due to the combination of the quinoline ring and the thioester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

S-(quinolin-3-ylmethyl) ethanethioate

InChI

InChI=1S/C12H11NOS/c1-9(14)15-8-10-6-11-4-2-3-5-12(11)13-7-10/h2-7H,8H2,1H3

InChI Key

PXNHGFXOYAWKJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Chloromethylquinoline hydrochloride—3-Quinolylmethanol (9.85 g) was taken up in dry benzene (200 ml) and stirred followed by the addition of thionyl chloride (14.69 ml). An immediate yellow precipitate was obtained. Stirring was maintained at rt for 2 h. A light yellow solid was filtered off and dried to give the subtitle compound (13 g).
Name
3-Chloromethylquinoline hydrochloride 3-Quinolylmethanol
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
14.69 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Acetylthiomethylquinoline—3-Chloromethylquinoline hydrochloride (5.2 g) was taken up in acetone (100 ml) followed by the addition of potassium thioacetate (1.8 g) and allowed to stir at rt overnight. The reaction mixture was absorbed onto silica gel and chromatographed (silica gel, step gradient 0–50% ether/petroleum ether) to give the title compound as an orange solid (4.2 g). 1H NMR δ(DMSO-d6): 8.85 (1H, d, J=2 Hz), 8.25(1H, d, J=2 Hz), 8.01(1H, d, J=8.4 Hz), 7.95 (1H, d, J=8.4 Hz), 7.74 (1H, t, J=8.4 Hz), 7.61 (1H, t, J=8.4 Hz), 4.33 (2H, s), 2.38 (3H, s).
Name
3-Acetylthiomethylquinoline 3-Chloromethylquinoline hydrochloride
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.